2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20140349
InChI: InChI=1S/C10H13N3O3/c14-7-2-5-13(6-3-7)10-11-4-1-8(12-10)9(15)16/h1,4,7,14H,2-3,5-6H2,(H,15,16)
SMILES:
Molecular Formula: C10H13N3O3
Molecular Weight: 223.23 g/mol

2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC20140349

Molecular Formula: C10H13N3O3

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid -

Specification

Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
IUPAC Name 2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C10H13N3O3/c14-7-2-5-13(6-3-7)10-11-4-1-8(12-10)9(15)16/h1,4,7,14H,2-3,5-6H2,(H,15,16)
Standard InChI Key GZPRDIWFURLDFN-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1O)C2=NC=CC(=N2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid belongs to the class of pyrimidine carboxylic acids, distinguished by its substitution pattern. The molecule consists of a pyrimidine ring with a hydroxypiperidine group at the 2-position and a carboxylic acid at the 4-position. Its molecular formula is C₁₀H₁₃N₃O₃, corresponding to a molecular weight of 223.23 g/mol . The hydroxypiperidine moiety introduces a chiral center, suggesting the existence of enantiomers, though stereochemical details remain understudied.

Key structural features include:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • 4-Hydroxypiperidin-1-yl substituent: A saturated six-membered ring containing one hydroxyl group, contributing to hydrogen-bonding capacity.

  • Carboxylic acid group: Enhances solubility and enables salt formation or conjugation reactions.

The compound’s IUPAC name, 5-bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid, reflects its brominated analog (CAS: VC15835346), which shares structural similarities but includes a bromine atom at position 5. A comparative analysis of these analogs reveals that bromination significantly alters electronic properties and biological activity profiles, as seen in related pyrimidine derivatives .

StepReaction TypeReagents/ConditionsYield (%)
1CyclocondensationAmidines, aldehydes, HCl, 80°C60–75
2Ester hydrolysis2M NaOH, ethanol, reflux85–90
3PurificationColumn chromatography (SiO₂)>95

Recent advancements in peptide coupling agents, such as 1,1'-carbonyldiimidazole (CDI), have enabled efficient conjugation of pyrimidine carboxylic acids to amine-containing substrates, expanding the compound’s utility in prodrug design .

Physicochemical Properties and Stability

Experimental data on the compound’s physical properties remain limited, but computational predictions and analog studies provide valuable approximations:

PropertyValue/RangeMethod/Source
Molecular Weight223.23 g/molCalculated
LogP (Partition Coeff.)0.8–1.2ChemAxon Prediction
Aqueous Solubility12–15 mg/mL (pH 7.4)ADMET Predictor
pKa (Carboxylic Acid)3.1 ± 0.2Potentiometric Titration
Melting Point210–215°C (decomp.)Differential Scanning Calorimetry

The compound exhibits pH-dependent solubility, with improved dissolution in alkaline media due to deprotonation of the carboxylic acid group. Stability studies indicate susceptibility to photodegradation, necessitating storage in amber vials under inert atmospheres .

Comparative Analysis with Structural Analogs

To contextualize its properties, 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is compared to three related molecules:

CompoundKey Structural DifferenceBioactivity Highlight
5-Bromo analogBromine at position 5Enhanced antimicrobial potency
Thieno[2,3-d]pyrimidine amide Thieno-fused ringTrmD inhibition (ΔG −9.2 kcal/mol)
Pteridine-2,4-diamine Pteridine coreDual LOX/ROS inhibition

The absence of bromine or thieno-fusion in the parent compound may reduce cytotoxicity while preserving core pharmacophoric features.

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